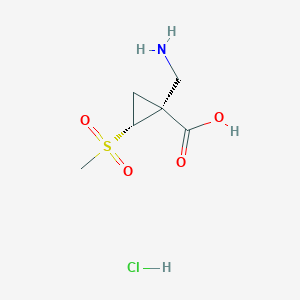
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, a methylsulfonyl group, and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane derivatives and involves multiple steps to introduce the aminomethyl, methylsulfonyl, and carboxylic acid groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the correct stereochemistry (1R,2R configuration).
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into its corresponding alcohol.
Substitution: Substitution reactions can occur at the aminomethyl group, replacing the amine with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and other substituted amines.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, influencing biochemical processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, and other physiological functions.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
(1R,2R)-1-(Aminomethyl)-2-methoxycyclohexane-1-acetic acid: This compound has a similar structure but with a methoxy group instead of a methylsulfonyl group.
(1R,2R)-1-(Aminomethyl)cyclopentane-1,2-diol: This compound features a cyclopentane ring and hydroxyl groups instead of a carboxylic acid group.
These compounds differ in their functional groups and ring structures, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
2138180-95-5 |
|---|---|
Molekularformel |
C6H12ClNO4S |
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-6(4,3-7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
JXUJDYNOBPKFLO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Kanonische SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2836725.png)
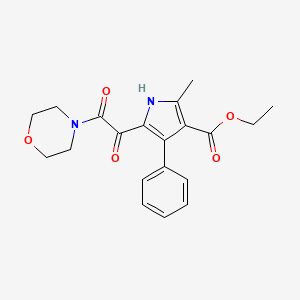
![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)
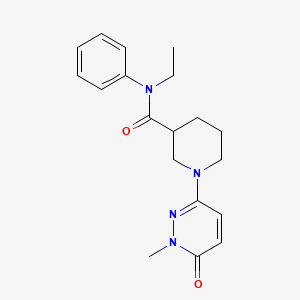
![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)
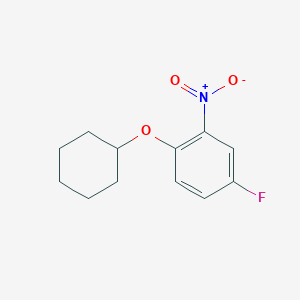
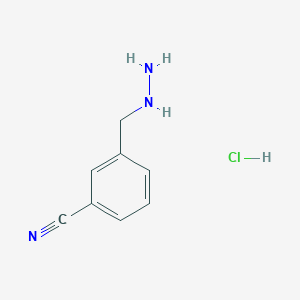
![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)
![N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide](/img/structure/B2836741.png)
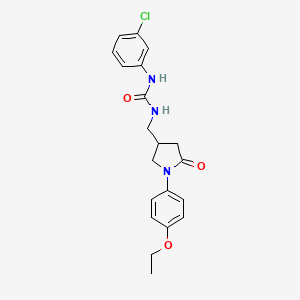
![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)
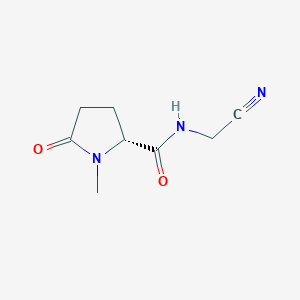
![6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B2836745.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)
